N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c28-20(24-11-14-5-8-18-19(9-14)31-13-30-18)12-32-23-27-26-22(33-23)25-21(29)17-7-6-15-3-1-2-4-16(15)10-17/h1-10H,11-13H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIXVHJWIIRUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines such as hela, a549, and mcf-7. Therefore, it can be inferred that the compound might target specific proteins or enzymes involved in the growth and proliferation of these cancer cells.
Mode of Action
Compounds with similar structures have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line. This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Result of Action
The compound has been shown to have potent growth inhibition properties against various human cancer cell lines. It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line. These results suggest that the compound could have potential antitumor activity.
Biological Activity
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 446.5 g/mol. Its structure includes a naphthamide moiety linked to a thiadiazole and a benzo[d][1,3]dioxole group, which are known for their potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The process often begins with the formation of the thiadiazole ring followed by the introduction of the benzo[d][1,3]dioxole moiety through nucleophilic substitution reactions. The final steps usually involve acylation to form the naphthamide structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing benzo[d][1,3]dioxole exhibited significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for some derivatives were reported as low as 1.54 µM for HCT116 cells, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Induction of Apoptosis : Studies utilizing annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis revealed that treatment with these compounds can lead to cell cycle arrest at various phases, contributing to their anticancer effects.
Antimicrobial Activity
In addition to anticancer properties, compounds related to this compound have also shown antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus. This highlights their potential utility in treating infections caused by antibiotic-resistant pathogens .
Case Studies
Case Study 1: Anticancer Efficacy
A study synthesized several thiourea derivatives incorporating benzo[d][1,3]dioxole and evaluated their cytotoxicity using SRB assays. The results indicated that many derivatives exhibited significant cytotoxicity against HepG2 and HCT116 cell lines with IC50 values lower than those of reference drugs .
Case Study 2: Antimicrobial Screening
Another research focused on the antimicrobial properties of similar compounds against Staphylococcus aureus. The study found that certain derivatives displayed minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally related to several synthesized thiadiazole derivatives, differing primarily in substituents on the thiadiazole ring and the nature of the appended aromatic/heterocyclic groups. Key comparisons include:
Key Structural Differences and Implications
- Substituent Flexibility : The benzo[d][1,3]dioxol-5-ylmethyl group in the target compound introduces a fused bicyclic ether system, which may improve metabolic stability compared to simpler benzyl or chlorophenyl groups in analogs .
- Thioether vs. Sulfonamide Linkages : Unlike sulfonamide-linked thiadiazoles (e.g., compounds in ), the thioether bridge in the target compound could reduce hydrogen-bonding interactions but increase membrane permeability .
- Naphthamide vs.
Research Findings from Analogues
- Cytotoxicity : Compounds with chlorophenyl or benzimidazolyl substituents (e.g., ) exhibit moderate cytotoxicity (IC₅₀: 12–25 μM) against cancer cell lines, likely due to intercalation or topoisomerase inhibition.
- Metabolic Stability: Benzodioxole-containing analogs demonstrate improved resistance to cytochrome P450 degradation compared to non-fused aromatic systems .
Q & A
Q. What are the standard synthetic protocols for preparing N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives under reflux with catalysts like H₂SO₄ or POCl₃.
Thioether Linkage : Coupling the thiadiazole intermediate with a 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl moiety using potassium carbonate (K₂CO₃) in dry acetone or DMF .
Amide Bond Formation : Condensation with 2-naphthoic acid derivatives using coupling agents like EDCI/HOBt in dichloromethane .
Key variables include solvent choice (DMF for polar intermediates), temperature (60–80°C for amidation), and reaction time (3–6 hours for thioether formation).
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzo[d][1,3]dioxole aromatic protons at δ 6.7–7.1 ppm) and confirms amide bond formation (NH peaks at δ 8.5–10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₂₃H₁₈N₄O₄S₂: 478.54 g/mol) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at 1650–1700 cm⁻¹) and thioether bonds (C-S at 600–700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during thiadiazole-thioether coupling?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of thiol groups.
- Base Selection : K₂CO₃ or Et₃N in dry acetone improves thioether linkage efficiency by deprotonating thiols .
- Temperature Control : Reflux at 60–70°C minimizes side reactions (e.g., oxidation to sulfoxides) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .
Q. What structural analogs of this compound exhibit notable biological activity, and how do substituents influence potency?
- Methodological Answer : SAR studies reveal:
| Analog | Substituent Modification | Biological Activity | Reference |
|---|---|---|---|
| CF₃-benzamide | Trifluoromethyl group at benzamide | Enhanced metabolic stability | |
| 3,5-Dimethoxybenzamide | Methoxy groups on benzamide | Improved solubility and antifungal activity | |
| Fluorophenyl derivatives | Fluorine at phenyl ring | Increased binding affinity to kinase targets |
- Key Insight : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilicity, improving target engagement .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be systematically addressed?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity (HPLC ≥95%) .
- Mechanistic Studies : Combine enzyme inhibition assays (e.g., kinase profiling) with cellular assays to distinguish direct target effects from off-target interactions .
- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin for anticancer assays) to mitigate inter-lab variability .
Q. What computational strategies predict binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide XP to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 and Asp831 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonds (<3.5 Å) and RMSD (<2.0 Å) .
- Pharmacophore Modeling : Identify critical features (e.g., benzo[d][1,3]dioxole as a hydrophobic anchor) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
